molecular formula C13H7Cl2N3O2 B11799187 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B11799187
M. Wt: 308.12 g/mol
InChI Key: KPPUXHJHUJIDFE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyrimidine core with a 2,5-dichlorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the imidazo[1,2-A]pyrimidine ring system. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to the presence of the 2,5-dichlorophenyl group and the carboxylic acid functionality, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H7Cl2N3O2/c14-7-2-3-9(15)8(6-7)10-11(12(19)20)18-5-1-4-16-13(18)17-10/h1-6H,(H,19,20)

InChI Key

KPPUXHJHUJIDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=C(C=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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